molecular formula C14H16F3N3 B3268217 3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 476637-07-7

3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Cat. No.: B3268217
CAS No.: 476637-07-7
M. Wt: 283.29
InChI Key: AAQJALGHYUKGPZ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a trifluoromethyl group, and a pyrazol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: One common method involves the condensation of 3-(trifluoromethyl)aniline with tert-butyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid.

  • Cyclization Reaction: Another approach is the cyclization of 3-(trifluoromethyl)phenylhydrazine with tert-butyl acetoacetate under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers. Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application, but it often involves the inhibition or activation of key signaling pathways.

Comparison with Similar Compounds

  • 3-(tert-Butyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

  • 3-(tert-Butyl)-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine

  • 3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole

Uniqueness: 3-(tert-Butyl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-tert-butyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3/c1-13(2,3)11-8-12(18)20(19-11)10-6-4-5-9(7-10)14(15,16)17/h4-8H,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQJALGHYUKGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101154744
Record name 3-(1,1-Dimethylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476637-07-7
Record name 3-(1,1-Dimethylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476637-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101154744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure in Example 161A Step 3, 3-trifluoromethylphenylhydrazine hydrochloride (781 mg, 4.44 mmol) and 4,4-Dimethyl-3-oxopentanenitrile (500 mg, 4.0 mmol) were reacted to give 3-tert-butyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (344 mg, 1.21 mmol, 30%). No NMR taken. LC-MS (ESI) m/z 284 (M+H)+.
Quantity
781 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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